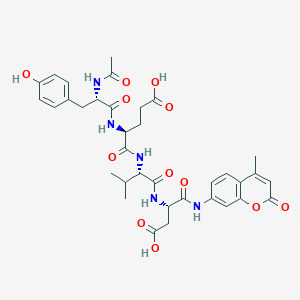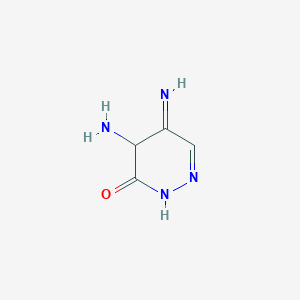![molecular formula C22H20N2O8S2 B12367812 [(1R,4R,5S,12R,15R,16S)-16-acetyloxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl] acetate](/img/structure/B12367812.png)
[(1R,4R,5S,12R,15R,16S)-16-acetyloxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound [(1R,4R,5S,12R,15R,16S)-16-acetyloxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[1010201,1403,1204,10015,21]tetracosa-6,9,17,20-tetraen-5-yl] acetate is a complex organic molecule with a unique hexacyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,4R,5S,12R,15R,16S)-16-acetyloxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl] acetate typically involves multi-step organic reactions. These steps may include the formation of intermediate compounds through cyclization, oxidation, and acetylation reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate purification techniques such as crystallization, distillation, and chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
[(1R,4R,5S,12R,15R,16S)-16-acetyloxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce compounds with fewer oxygen atoms.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [(1R,4R,5S,12R,15R,16S)-16-acetyloxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules can be exploited in drug design and development.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. Its interactions with specific molecular targets could lead to the development of new drugs for various diseases.
Industry
In industry, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its unique properties may also find applications in the development of new catalysts and polymers.
Mecanismo De Acción
The mechanism of action of [(1R,4R,5S,12R,15R,16S)-16-acetyloxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl] acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play key roles in biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,4S,5S,12R,15S,16S)-5,16-dihydroxy-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraene-2,13-dione
- (1R,4S,5S,12R,15S,16S)-5,16-dihydroxy-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraene-2,13-dione
Uniqueness
The uniqueness of [(1R,4R,5S,12R,15R,16S)-16-acetyloxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl] acetate lies in its specific arrangement of functional groups and its hexacyclic structure. This unique configuration imparts distinct chemical and biological properties that differentiate it from similar compounds.
Propiedades
Fórmula molecular |
C22H20N2O8S2 |
|---|---|
Peso molecular |
504.5 g/mol |
Nombre IUPAC |
[(1R,4R,5S,12R,15R,16S)-16-acetyloxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl] acetate |
InChI |
InChI=1S/C22H20N2O8S2/c1-11(25)31-15-3-5-29-9-13-7-21-20(28)24-18-14(10-30-6-4-16(18)32-12(2)26)8-22(24,34-33-21)19(27)23(21)17(13)15/h3-6,9-10,15-18H,7-8H2,1-2H3/t15-,16-,17+,18+,21+,22+/m0/s1 |
Clave InChI |
OHTZNUUGYPDWEB-FJHDBJKYSA-N |
SMILES isomérico |
CC(=O)O[C@H]1C=COC=C2[C@H]1N3C(=O)[C@]45CC6=COC=C[C@@H]([C@@H]6N4C(=O)[C@@]3(C2)SS5)OC(=O)C |
SMILES canónico |
CC(=O)OC1C=COC=C2C1N3C(=O)C45CC6=COC=CC(C6N4C(=O)C3(C2)SS5)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


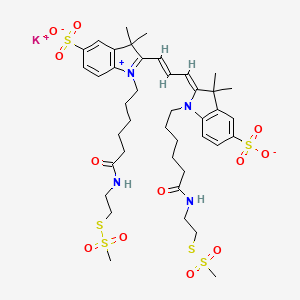

![N-methyl-N-[3-methyl-3-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxycyclobutyl]prop-2-enamide](/img/structure/B12367742.png)
![(1R,5S,6R,9S,12S,13R,16S)-16-[(2R,4R,5R)-5-[(2S,4R,5R)-5-[(2S,4R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-2,18-diene-4,8-dione](/img/structure/B12367751.png)

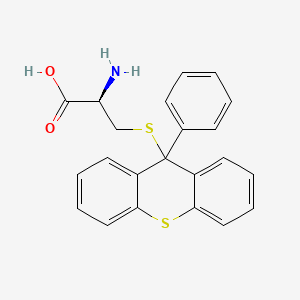
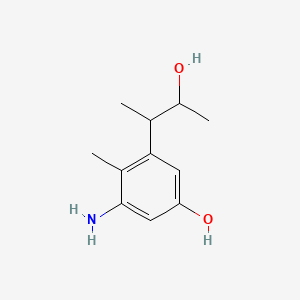

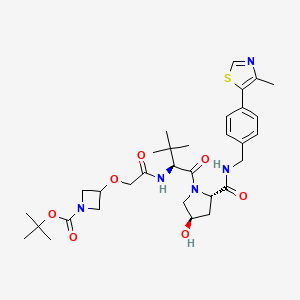
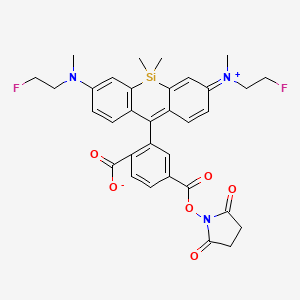
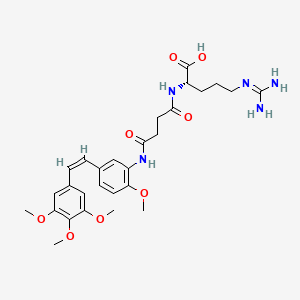
![3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one](/img/structure/B12367783.png)
